molecular formula C56H80Cl6N6O20 B13843897 Zolmitriptan Namino-sucraloside (Mixture)

Zolmitriptan Namino-sucraloside (Mixture)

Cat. No.: B13843897
M. Wt: 1370.0 g/mol
InChI Key: CMJSYYJXVCZULS-UMNUXSNDSA-N
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Description

Zolmitriptan Namino-sucraloside is a compound that combines the properties of zolmitriptan, a well-known triptan used for the treatment of migraines, with namino-sucraloside, a derivative of sucralose. This mixture aims to enhance the bioavailability and efficacy of zolmitriptan by leveraging the properties of namino-sucraloside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolmitriptan Namino-sucraloside involves multiple steps. Zolmitriptan is synthesized through a series of reactions starting from indole derivatives. The key steps include:

    Formation of the indole core: This is achieved through a Fischer indole synthesis.

    Attachment of the oxazolidinone ring: This involves the reaction of the indole derivative with an appropriate oxazolidinone precursor.

    Introduction of the dimethylaminoethyl side chain: This is done through a substitution reaction.

Namino-sucraloside is synthesized by modifying sucralose through amination reactions. The final step involves the conjugation of zolmitriptan with namino-sucraloside under mild conditions to form the desired mixture.

Industrial Production Methods

Industrial production of Zolmitriptan Namino-sucraloside involves large-scale synthesis of both zolmitriptan and namino-sucraloside, followed by their conjugation. The process is optimized for high yield and purity, involving:

    Batch reactors: for the initial synthesis steps.

    Continuous flow reactors: for the conjugation step to ensure consistent product quality.

    Purification: through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Zolmitriptan Namino-sucraloside undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: The dimethylaminoethyl side chain can undergo substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidized metabolites: These are primarily hydroxylated derivatives.

    Reduced derivatives: These include compounds with modified side chains.

    Substituted products: These are derivatives with different alkyl or acyl groups attached.

Scientific Research Applications

Zolmitriptan Namino-sucraloside has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the effects of conjugation on bioavailability.

    Biology: Investigated for its potential to cross the blood-brain barrier more effectively than zolmitriptan alone.

    Medicine: Explored for its enhanced efficacy in treating migraines and other neurological disorders.

    Industry: Used in the development of new drug delivery systems and formulations.

Mechanism of Action

The mechanism of action of Zolmitriptan Namino-sucraloside involves:

    Binding to 5-HT1B/1D receptors: This leads to vasoconstriction of intracranial blood vessels, reducing migraine symptoms.

    Inhibition of pro-inflammatory neuropeptides: This reduces inflammation and pain.

    Enhanced bioavailability: Namino-sucraloside improves the solubility and absorption of zolmitriptan, leading to faster and more effective relief.

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another triptan used for migraine treatment.

    Rizatriptan: Known for its rapid onset of action.

    Eletriptan: Noted for its high efficacy and longer duration of action.

Uniqueness

Zolmitriptan Namino-sucraloside stands out due to its enhanced bioavailability and efficacy, attributed to the presence of namino-sucraloside. This makes it a promising candidate for more effective migraine treatment compared to other triptans.

Properties

Molecular Formula

C56H80Cl6N6O20

Molecular Weight

1370.0 g/mol

IUPAC Name

[(2S,5R)-5-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;[(5S)-2-[(2R,5R)-5-chloro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethyl-[2-[5-[[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]azanium;dichloride

InChI

InChI=1S/2C28H39Cl2N3O10.2ClH/c1-33(2,6-5-15-10-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)13-28(25(38)22(35)19(9-29)42-28)43-26-24(37)23(36)21(30)20(11-34)41-26;1-33(2,6-5-15-9-31-18-4-3-14(8-17(15)18)7-16-12-40-27(39)32-16)10-19-22(35)25(38)28(13-29,42-19)43-26-24(37)23(36)21(30)20(11-34)41-26;;/h3-4,8,10,16,19-26,31,34-38H,5-7,9,11-13H2,1-2H3;3-4,8-9,16,19-26,31,34-38H,5-7,10-13H2,1-2H3;2*1H/t16-,19-,20?,21+,22?,23?,24?,25?,26-,28?;16-,19+,20?,21+,22?,23?,24?,25?,26-,28+;;/m11../s1

InChI Key

CMJSYYJXVCZULS-UMNUXSNDSA-N

Isomeric SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)C[C@H]4C(C([C@](O4)(CCl)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3)CC4(C(C([C@H](O4)CCl)O)O)O[C@@H]5C(C([C@H](C(O5)CO)Cl)O)O.[Cl-].[Cl-]

Canonical SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4C(C(C(O4)(CCl)OC5C(C(C(C(O5)CO)Cl)O)O)O)O.C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)CC4(C(C(C(O4)CCl)O)O)OC5C(C(C(C(O5)CO)Cl)O)O.[Cl-].[Cl-]

Origin of Product

United States

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